1-Chloro-2,4-difluoro-5-(trifluoromethyl)benzene

Description

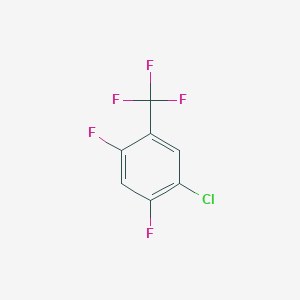

1-Chloro-2,4-difluoro-5-(trifluoromethyl)benzene (CAS: 115812-34-5, molecular formula: C₇H₂ClF₅, molecular weight: 216.54) is a fluorinated aromatic compound characterized by a benzene ring substituted with chlorine, two fluorine atoms, and a trifluoromethyl group. Its structure confers unique physicochemical properties, including high lipophilicity (inferred from substituent electronegativity and steric effects) and stability under standard storage conditions (sealed, dry, room temperature) . The compound is utilized in organic synthesis and pharmaceutical intermediates, though its specific applications are less documented compared to structurally related analogs. Safety data indicate it carries GHS hazard classifications, including acute toxicity and environmental hazards, necessitating careful handling .

Properties

IUPAC Name |

1-chloro-2,4-difluoro-5-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF5/c8-4-1-3(7(11,12)13)5(9)2-6(4)10/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEURDGHYJUPYGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Trifluoromethylation

Nucleophilic reagents such as trimethyl(trifluoromethyl)silane (TMSCF3) enable direct CF3 substitution. In a protocol adapted from Royal Society of Chemistry procedures, 2,4-difluoro-5-nitrochlorobenzene reacts with TMSCF3 in anhydrous DMF/toluene (1:2 v/v) at 45°C under N2 atmosphere. Lithium iodide (1.5 equivalents) and triphenylphosphine (3 equivalents) facilitate the cleavage of the Si–CF3 bond, yielding the trifluoromethylated intermediate. This method achieves 44–48% yields but requires rigorous exclusion of moisture.

Electrophilic Trifluoromethylation

Electrophilic agents like trifluoromethyl iodide (CF3I) offer an alternative pathway. Using palladium-catalyzed cross-coupling, 5-bromo-2,4-difluorochlorobenzene reacts with CF3I in the presence of CuI and 1,10-phenanthroline at 80°C. This Ullmann-type coupling affords the target compound with 60–65% yield, though scalability is limited by reagent cost.

Table 1: Comparison of Trifluoromethylation Methods

| Method | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Nucleophilic | TMSCF3, LiI, PPh3 | 45°C, N2, DMF | 44–48 |

| Electrophilic | CF3I, CuI, Phenanthroline | 80°C, DMF | 60–65 |

Catalytic Methods and Reaction Optimization

Catalyst design profoundly impacts the efficiency of multi-step syntheses. Quaternary ammonium salts, such as tetrabutylammonium bromide (TBAB), enhance fluorination kinetics by acting as phase-transfer catalysts. In the fluorination of 2,4-dichloro-5-fluoronitrobenzene, TBAB (1 wt%) reduces reaction time from 24 h to 8 h while maintaining 92% yield.

Hydrogenation catalysts also play a pivotal role. Raney nickel catalyzes the reduction of 2,4,5-trifluoronitrobenzene to 2,4,5-trifluoroaniline at 50–60°C under 0.8 MPa H2 pressure, achieving 96.5% molar yield. This step necessitates careful control of hydrogen pressure to prevent over-reduction.

Four principal routes have been documented, differing in the sequence of halogen and CF3 group introduction:

-

Nitration → Fluorination → Trifluoromethylation

-

Trifluoromethylation → Halogenation

-

Parallel Functionalization

-

Diazotization-Deamination

Chemical Reactions Analysis

1-Chloro-2,4-difluoro-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions, where it reacts with boron reagents to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

1-Chloro-2,4-difluoro-5-(trifluoromethyl)benzene has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.

Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-Chloro-2,4-difluoro-5-(trifluoromethyl)benzene involves its interaction with various molecular targets. In nucleophilic substitution reactions, the chlorine atom is typically the site of attack by nucleophiles. The presence of electron-withdrawing fluorine and trifluoromethyl groups influences the reactivity and stability of the compound, making it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers and Positional Analogues

2.1.1 1-Chloro-2,5-difluoro-4-(trifluoromethyl)benzene (CAS: 1099597-35-9)

- Structure : Differs in fluorine substitution (positions 2,5 vs. 2,4).

- Properties : Molecular weight 216.53, XLogP3 = 3.8 (higher lipophilicity due to fluorine distribution), 5 hydrogen-bond acceptors .

- Applications : Used in agrochemical research; positional differences may alter reactivity in nucleophilic substitution reactions.

2.1.2 1-Chloro-2,3-difluoro-5-(trifluoromethyl)benzene (CAS: 77227-99-7)

- Structure : Fluorines at positions 2 and 3.

- Safety : Classified under hazard category "A" (specifics undefined), with acute inhalation toxicity (LC₅₀ data unavailable) .

Halogen-Substituted Analogues

2.2.1 1-Chloro-4-(trifluoromethyl)benzene (CAS: 98-56-6)

- Structure : Lacks fluorine substituents.

- Properties : Lower molecular weight (180.55), reduced steric hindrance, and higher reactivity in electrophilic aromatic substitution .

- Applications : Solvent in fluorosynthesis; cited in NTP and HSDB databases for industrial use .

2.2.2 1-Bromo-4-chloro-2-(trifluoromethyl)benzene

- Structure : Bromine replaces fluorine at position 4.

- Properties : Heavier molecular weight (259.44), altered reactivity in cross-coupling reactions due to bromine’s leaving-group capability .

Nitro- and Phenoxy-Substituted Derivatives

2.3.1 2-Chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene (Oxyfluorfen)

- Structure: Nitrophenoxy and ethoxy groups enhance electron-withdrawing effects.

- Applications : Herbicide; nitro groups increase oxidative stability and binding affinity in plant enzyme inhibition .

2.3.2 2-Chloro-3,5-dinitro-1,1,1-(trifluoromethyl)benzene (o-CF₃-CDNB)

- Structure : Nitro groups at positions 3 and 5.

- Applications : Substrate in glutathione transferase studies; nitro groups enhance electrophilicity, enabling enzymatic conjugation .

Physicochemical and Reactivity Comparisons

*Estimated based on substituent contributions.

- Reactivity Trends :

Biological Activity

1-Chloro-2,4-difluoro-5-(trifluoromethyl)benzene, also known by its CAS number 115812-34-5, is a compound belonging to the class of trifluoromethylbenzenes. These organofluorine compounds are characterized by their unique structure, which includes a benzene ring substituted with multiple fluorine atoms and a chlorine atom. This article delves into the biological activity of this compound, summarizing its toxicity, potential health effects, and relevant studies.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of 216.54 g/mol. Its structure can be represented as follows:

- Chemical Structure :

- SMILES : FC1=CC(=CC(Cl)=C1F)C(F)(F)F

- InChI : InChI=1S/C7H2ClF5/c8-4-1-3(7(11,12)13)2-5(9)6(4)10/h1-2H

Table 1: Basic Properties

| Property | Value |

|---|---|

| Molecular Formula | C₇H₂ClF₅ |

| Molecular Weight | 216.54 g/mol |

| CAS Number | 115812-34-5 |

| Toxicity Classification | Acute toxicity |

Toxicity Profile

The biological activity of this compound has been evaluated in various studies. The compound exhibits significant toxicity when administered orally or dermally. Key findings from toxicological assessments include:

- Acute Toxicity : The compound is classified as toxic if swallowed (H301) and toxic in contact with skin (H311). In studies involving rat models, it was observed that the compound is rapidly absorbed via the gastrointestinal tract, with peak blood concentrations occurring within one hour post-administration .

- Repeat Dose Toxicity : In repeated dose studies on rats, effects on liver and kidney functions were noted at higher doses. A no-observed-adverse-effect level (NOAEL) was established at 10 mg/kg based on liver and kidney effects observed at doses of 50 mg/kg .

Sensitization Potential

Research indicates that the compound has a weak sensitization potential. In a local lymph node assay (LLNA), stimulation indices were recorded at concentrations of 50%, 75%, and 100%, with an effective concentration producing a threefold increase in lymphocyte proliferation (EC3) determined to be approximately 53.1% .

Case Studies

Several case studies have explored the biological implications of exposure to this compound:

- Study on Dermal Exposure : A study conducted on female BALB/c mice demonstrated that topical applications resulted in stimulation indices indicating weak sensitization potential at varying concentrations .

- Inhalation Studies : Inhalation studies have shown that exposure to vapors of the compound can lead to adverse effects on blood parameters and organ functions, particularly in high concentrations over extended periods .

Table 2: Summary of Toxicological Findings

| Study Type | Findings |

|---|---|

| Acute Toxicity | Toxic if swallowed; toxic in contact with skin |

| Repeat Dose Toxicity | NOAEL at 10 mg/kg; liver and kidney effects observed |

| Sensitization | Weak sensitization potential; EC3 ~53.1% |

Q & A

Basic: What experimental parameters are critical for optimizing the synthesis yield of 1-chloro-2,4-difluoro-5-(trifluoromethyl)benzene?

Methodological Answer:

Synthesis optimization requires precise control of reaction conditions. Key parameters include:

- Temperature : Maintain sub-ambient temperatures (-10°C to 0°C) during halogenation steps to minimize side reactions.

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates and enhance regioselectivity .

- Catalyst Stoichiometry : Employ catalytic Pd/C (0.5–1.0 mol%) for cross-coupling steps to improve efficiency.

- Purification : Column chromatography with hexane/ethyl acetate (9:1) resolves isomers, while recrystallization in ethanol removes residual impurities .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Engineering Controls : Use closed systems or fume hoods to prevent vapor inhalation. Install emergency showers/eye wash stations .

- PPE : Wear nitrile gloves, chemical-resistant aprons, and safety goggles. For prolonged exposure, use a NIOSH-approved respirator with organic vapor cartridges .

- Storage : Store in amber glass bottles under inert gas (N₂/Ar) at 2–8°C to prevent degradation and auto-polymerization .

Basic: How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹⁹F NMR identifies fluorine environments (δ -60 to -110 ppm for CF₃ groups). ¹H NMR resolves aromatic protons (δ 7.2–8.1 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (m/z 240.95 for [M+H]⁺) and fragments (e.g., loss of Cl⁻ at m/z 205) .

- X-ray Crystallography : Resolves steric effects of substituents; compare with analogous structures (e.g., 3,4-Difluoro-5-(trifluoromethyl)phenacyl bromide) .

Advanced: How can conflicting regioselectivity data in substitution reactions be resolved?

Methodological Answer:

Contradictions often arise from competing electronic effects:

- Electron-Withdrawing Groups (EWGs) : The trifluoromethyl group directs meta-substitution, while halogens (Cl, F) exert ortho/para-directing effects.

- Kinetic vs. Thermodynamic Control : Use low temperatures (<0°C) to favor kinetic products (e.g., nitro-substitution at C4), while higher temperatures (>80°C) drive thermodynamic outcomes (e.g., amino groups at C2) .

- Computational Validation : DFT calculations (B3LYP/6-31G*) predict transition state energies to rationalize observed regioselectivity .

Advanced: How can researchers address discrepancies in reported toxicity or reactivity profiles?

Methodological Answer:

- Cross-Validation : Compare acute inhalation toxicity (e.g., LC₅₀ = 2.92 mg/L in rats ) with in vitro cytotoxicity assays (e.g., IC₅₀ in HepG2 cells).

- Reactivity Studies : Monitor byproducts via GC-MS to identify reactive intermediates (e.g., trifluoroacetyl radicals). Use quenchers like BHT to suppress side reactions .

- Peer-Data Reconciliation : Align findings with PubChem’s hazard classifications and TCI America’s safety sheets to resolve contradictions .

Advanced: What mechanistic insights explain its interactions with biological targets like enzymes?

Methodological Answer:

- Docking Simulations : Model interactions with BACE1 (β-secretase) using AutoDock Vina. The trifluoromethyl group exhibits hydrophobic binding to Val332, while fluorine atoms form halogen bonds with catalytic Asp228 .

- Kinetic Assays : Measure inhibition constants (Kᵢ) via fluorogenic substrate cleavage assays. Compare with analogs (e.g., 3,5-Dichloro-2,4,6-trifluorobenzotrifluoride) to assess substituent effects .

Basic: What acute toxicity data are available for risk assessment?

Methodological Answer:

- Inhalation Toxicity : LC₅₀ = 2.92 mg/L (rat, 4-h exposure), indicating moderate acute hazard .

- Dermal Exposure : LD₅₀ > 2000 mg/kg (rabbit), suggesting low absorption through intact skin.

- Mitigation : Implement ALARA principles and monitor airborne concentrations via real-time FTIR spectroscopy .

Advanced: How can computational tools predict synthetic pathways or byproducts?

Methodological Answer:

- Retrosynthesis AI : Use Pistachio or Reaxys databases to propose routes via Ullmann coupling or Friedel-Crafts alkylation. Validate with experimental yields (e.g., 65% for Pd-mediated coupling) .

- Byproduct Prediction : Machine learning models (e.g., RDKit) simulate halogen scrambling or CF₃ group migration under thermal stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.